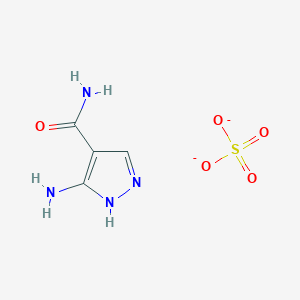
5-amino-1H-pyrazole-4-carboxamide;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1H-pyrazole-4-carboxamide;sulfate is a heterocyclic compound with the molecular formula C4H8N4O5S. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is often used as a building block in the synthesis of more complex molecules due to its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carboxamide involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high yields (86–96%).
Industrial Production Methods
Industrial production of 5-amino-1H-pyrazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green solvents and recyclable catalysts can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 5-amino-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
5-Amino-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated as a potential anticancer agent due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-amino-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a covalent inhibitor of FGFRs by binding irreversibly to the receptor. This binding inhibits the receptor’s activity, leading to the suppression of cancer cell proliferation . The compound’s ability to target both wild-type and gatekeeper mutants of FGFRs makes it a promising candidate for anticancer drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-1H-pyrazole-5-carboxamide hydrochloride
- 3-Amino-4-pyrazolecarboxamide hemisulfate salt
- 1-Methyl-4-phenyl-5-aminopyrazole
Uniqueness
Compared to similar compounds, 5-amino-1H-pyrazole-4-carboxamide stands out due to its potent inhibitory activity against FGFRs and its ability to overcome drug resistance caused by gatekeeper mutations. This makes it a valuable compound in the development of targeted cancer therapies.
Propriétés
Formule moléculaire |
C4H6N4O5S-2 |
|---|---|
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
5-amino-1H-pyrazole-4-carboxamide;sulfate |
InChI |
InChI=1S/C4H6N4O.H2O4S/c5-3-2(4(6)9)1-7-8-3;1-5(2,3)4/h1H,(H2,6,9)(H3,5,7,8);(H2,1,2,3,4)/p-2 |
Clé InChI |
RHMSRJURIHDMNK-UHFFFAOYSA-L |
SMILES canonique |
C1=NNC(=C1C(=O)N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-4,8-Dimethyl-10-[(tetrahydro-2H-pyran-2-yl)oxy]-4,8-decadienal](/img/structure/B11824354.png)
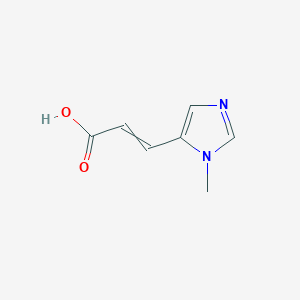
![3-[2-(N-acetyl-2-fluoroanilino)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B11824370.png)
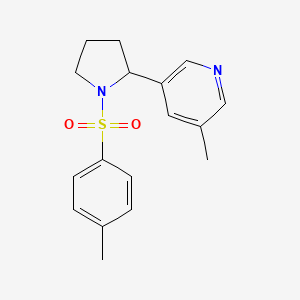
![(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
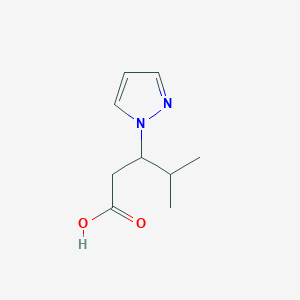

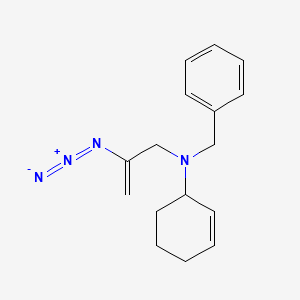

![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)



![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)
